2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine
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Overview
Description
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic substitution reactions. One common method involves the reaction of 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 with terminal ethynyls derived from PEG-3 and PEG-4 under copper-catalyzed click reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: Similar in structure but contains a triazole ring instead of a pyridine ring.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fluorescence sensing and medicinal chemistry .
Properties
CAS No. |
922495-54-3 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-phenyl-5-(4-pyridin-2-ylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H13N3O/c1-2-6-15(7-3-1)18-21-22-19(23-18)16-11-9-14(10-12-16)17-8-4-5-13-20-17/h1-13H |
InChI Key |
YUVIKPDTEHRXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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